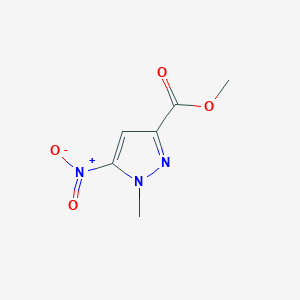

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-5-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEMXZUQMMIYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678953 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796038-07-8 | |

| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate from 1-methyl-1H-pyrazole-3-carboxylic acid methyl ester

An In-depth Technical Guide to the Synthesis of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The document details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses critical process parameters and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of Nitro-Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1][3] The introduction of a nitro group onto the pyrazole ring creates versatile intermediates, as the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal for building molecular complexity.[4] Specifically, this compound serves as a crucial building block for synthesizing more complex molecules, including potent enzyme inhibitors and novel therapeutic agents. The controlled, regioselective nitration of the pyrazole core is, therefore, a reaction of significant interest.[5]

Reaction Mechanism and Regioselectivity

The synthesis of this compound from methyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through an electrophilic aromatic substitution reaction.[2][6]

Generation of the Electrophile

The reaction utilizes a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[6] However, the position of nitration is dictated by the electronic effects of the substituents already present on the ring:

-

1-Methyl Group (-CH₃): This is an activating group that donates electron density to the pyrazole ring through an inductive effect, enhancing its reactivity towards electrophiles.

-

3-Carboxylate Group (-COOCH₃): This is a deactivating, electron-withdrawing group. It reduces the electron density of the ring, particularly at the adjacent C4 position, making it less favorable for electrophilic attack.

The interplay of these effects directs the incoming nitronium ion to the C5 position . This position is electronically favored due to activation from the N-methyl group and is less deactivated by the distant carboxylate group compared to the C4 position. This results in the highly regioselective formation of the 5-nitro isomer.[5][9][10]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to the described steps is critical for a successful outcome.

Materials and Reagents

| Reagent | CAS Number | Grade |

| Methyl 1-methyl-1H-pyrazole-3-carboxylate | 573176-43-9 | >98% Purity |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | ACS Grade, 98% |

| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | ACS Grade, 70% |

| Crushed Ice (from deionized water) | N/A | N/A |

| Methanol (CH₃OH) | 67-56-1 | ACS Grade |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Hirsch funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, acid-resistant gloves, lab coat

Step-by-Step Synthesis Procedure

-

Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

-

In a beaker, place 40 mL of concentrated sulfuric acid and cool it to 0 °C in an ice-water bath.

-

Slowly, with constant stirring, add 10 mL of concentrated nitric acid dropwise to the cold sulfuric acid. The rate of addition should be controlled to maintain the temperature below 10 °C. This mixture contains the active nitronium ion electrophile.[7]

-

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve 10.0 g of methyl 1-methyl-1H-pyrazole-3-carboxylate in 30 mL of concentrated sulfuric acid. Stir until a clear solution is obtained and cool the flask to 0-5 °C using an ice-water bath.

-

-

Nitration Reaction:

-

Slowly add the pre-prepared cold nitrating mixture to the solution of the pyrazole ester via the dropping funnel over a period of 45-60 minutes.

-

Causality: A slow addition rate is critical to control the highly exothermic reaction and prevent the temperature from rising above 5 °C. This minimizes the formation of unwanted dinitrated or other side products.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

-

Reaction Workup and Isolation:

-

Prepare a large beaker containing approximately 200 g of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a solid.

-

Causality: Quenching the reaction on ice serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.[11]

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the collected solid twice with 20 mL portions of cold deionized water to remove residual acids, followed by one wash with 15 mL of ice-cold methanol to remove organic impurities.[7]

-

-

Purification:

-

Recrystallize the crude product from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum. The expected product is a colorless to light yellow crystalline solid.[11]

-

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final compound, this compound, must be confirmed through analytical methods.

| Property | Expected Value |

| Appearance | Colorless to light yellow crystalline solid[11] |

| Molecular Formula | C₆H₇N₃O₄ |

| Molecular Weight | 185.14 g/mol |

| Melting Point | 95-100 °C[11] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; insoluble in water[11] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, pyrazole C4-H), ~4.0 (s, 3H, N-CH₃), ~3.9 (s, 3H, O-CH₃). The downfield shift of the C4-H proton is expected due to the strong electron-withdrawing effect of the adjacent nitro group. |

| ¹³C NMR | δ (ppm) ~160 (C=O), ~145 (C5-NO₂), ~140 (C3), ~115 (C4), ~53 (O-CH₃), ~40 (N-CH₃). |

| FT-IR (cm⁻¹) | ~1730 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (aromatic C-H stretch). |

| Mass Spec (EI) | M⁺ peak at m/z = 185. |

Critical Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to a dangerous release of pressure and corrosive fumes. Never add the reagents faster than specified.

-

Nitro Compounds: The product is a nitroaromatic compound. Such compounds should be handled with care as they can be toxic. Avoid inhalation of dust and skin contact.

-

Emergency Preparedness: An emergency eyewash and shower station must be readily accessible. A sodium bicarbonate solution should be on hand to neutralize any acid spills.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 3. jocpr.com [jocpr.com]

- 4. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. aiinmr.com [aiinmr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. chembk.com [chembk.com]

Navigating the Synthesis and Application of a Key Heterocyclic Intermediate: Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: A Building Block of Potential Therapeutic Value

Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, identified by CAS number 796038-07-8, is a substituted pyrazole derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules. While not typically investigated for its own biological activity, its structural features make it a valuable precursor for creating compounds with potential applications in antiviral and metabolic disease research. This guide provides a comprehensive overview of the available experimental data, focusing on its synthesis and its role in the development of novel therapeutic agents.

The core structure, a pyrazole ring, is a well-known scaffold in medicinal chemistry, prized for its metabolic stability and diverse biological activities. The presence of a nitro group and a methyl ester on this particular compound offers versatile chemical handles for further functionalization, allowing for the construction of more elaborate molecular architectures.

Physicochemical Properties

A summary of the fundamental properties of this compound is provided below. It is important to note that while basic properties are known, extensive experimental characterization data is not widely available in the public domain.

| Property | Value |

| CAS Number | 796038-07-8 |

| Molecular Formula | C₆H₇N₃O₄ |

| Molar Mass | 185.14 g/mol |

| Physical State | Not specified (likely a solid) |

| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water. |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is prominently featured in patent literature, where it is prepared as a key intermediate. The general strategy involves the methylation of methyl 5-nitro-1H-pyrazole-3-carboxylate. A critical aspect of this reaction is the formation of a mixture of constitutional isomers, which necessitates careful purification to isolate the desired product.

Experimental Protocol from Patent WO2020001448A1

This protocol details the synthesis of a mixture containing this compound.

Materials:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

Procedure:

-

Dissolve methyl 5-nitro-1H-pyrazole-3-carboxylate (e.g., 8.4 g, 47.6 mmol) in N,N-dimethylformamide (100 mL).

-

To this solution, add potassium carbonate (e.g., 13.139 g, 95.068 mmol).

-

Add iodomethane (e.g., 7.451 g, 52.495 mmol) to the reaction mixture.

-

The reaction is stirred, typically at room temperature, until completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction and purification steps (e.g., column chromatography) to isolate the mixture of methylated products.[1]

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions like methylation, as it can dissolve the ionic reactants (the pyrazole salt) and does not interfere with the nucleophilic attack.

-

Base: Potassium carbonate is a mild inorganic base used to deprotonate the pyrazole ring, generating the nucleophilic pyrazolide anion required for the reaction with iodomethane.

-

Methylating Agent: Iodomethane is a highly reactive and common methylating agent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for more complex molecules with potential therapeutic applications.

Synthesis of Heterocyclic Modulators of Lipid Synthesis

In the context of developing treatments for viral infections like Hepatitis C, cancer, and metabolic disorders, this compound serves as a building block.[2] The nitro group can be reduced to an amine, which then participates in further coupling reactions to build the final complex molecule.

Synthesis of Dihydropyrimidine Derivatives for HBV Treatment

Patent literature describes the use of this compound in the synthesis of dihydropyrimidine derivatives that act as modulators of Hepatitis B virus (HBV) capsid assembly.[1] In this pathway, the pyrazole intermediate is elaborated through a series of reactions to form a key component of the final active pharmaceutical ingredient.

Illustrative Transformation Pathway

Caption: General transformation pathway for the intermediate.

Experimental Data: Current Landscape and Gaps

This lack of data is common for synthetic intermediates that are not the final product of interest. For researchers working with this compound, this highlights the necessity of performing in-house characterization and purification to ensure the identity and purity of the material before its use in subsequent synthetic steps. The isomeric mixture produced during its synthesis further underscores the importance of rigorous analytical validation.

Conclusion and Future Outlook

This compound is a valuable, albeit under-characterized, synthetic intermediate. Its documented use in the synthesis of potential antiviral and metabolic disease therapeutics demonstrates its importance to the drug discovery and development community. The provided synthesis protocols, derived from authoritative patent literature, offer a clear path to its preparation.

For researchers and scientists, the key takeaway is the dual nature of this compound: it is a readily accessible building block, but one that requires careful in-house validation due to the lack of extensive public data. Future publications detailing the full analytical characterization of this compound would be a valuable contribution to the scientific community, streamlining its use and ensuring the reproducibility of synthetic efforts that rely on this key intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document details the theoretical and practical aspects of its dissolution in various organic solvents. A significant challenge in working with novel compounds is the frequent absence of extensive published solubility data. Therefore, this guide emphasizes a robust, first-principles approach, equipping researchers with the necessary protocols to determine solubility profiles in their own laboratories. We will explore the physicochemical properties of the target molecule, the principles governing its solubility, and provide a detailed, step-by-step experimental workflow for accurate solubility determination. This guide is designed to be a practical resource for scientists, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that dictates its behavior in both biological and chemical systems. For drug development professionals, poor aqueous solubility can be a major hurdle, leading to low bioavailability and therapeutic inefficacy. In the realm of organic synthesis, the choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. This compound, a functionalized pyrazole derivative, holds promise in various research applications. However, to effectively utilize this compound, a thorough understanding of its solubility in a range of organic solvents is essential. This guide addresses the current knowledge gap by providing both theoretical insights and practical methodologies for characterizing the solubility of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is crucial for predicting its solubility behavior. The structural features of this compound provide key insights into its potential interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 95-100 °C | --INVALID-LINK-- |

| Boiling Point | 315 °C | --INVALID-LINK-- |

Note: The data presented is compiled from available chemical databases. Independent verification is recommended.

The presence of a nitro group (-NO₂), a methyl ester (-COOCH₃), and the pyrazole ring itself contributes to the molecule's polarity. The nitro group is a strong electron-withdrawing group, creating a dipole moment. The methyl ester can act as a hydrogen bond acceptor. The pyrazole ring, with its two nitrogen atoms, can also participate in hydrogen bonding. These features suggest that the molecule will have a preference for polar organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) determines the spontaneity of the dissolution process. For a substance to dissolve, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Several key factors influence the solubility of an organic compound:

-

Polarity: Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. The polarity of this compound, arising from its functional groups, suggests good solubility in polar aprotic and protic solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can greatly enhance the solubility of a solute with complementary functionalities. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the ester and nitro groups in the target molecule can act as hydrogen bond acceptors.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.

-

Crystalline Structure: The stability of the crystal lattice of a solid can significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility.

Known Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative information indicates the following:

| Solvent | Solubility |

| Water | Insoluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

This qualitative data aligns with the theoretical principles discussed, as ethanol, methanol, and dichloromethane are all polar organic solvents. The insolubility in water is also expected for a molecule of this size and with a significant nonpolar hydrocarbon component (the methyl groups).

Experimental Protocol for the Determination of Solubility

To empower researchers to generate their own high-quality, quantitative solubility data, this section provides a detailed, step-by-step protocol based on the well-established shake-flask method. This method is widely recognized for its reliability in determining the equilibrium solubility of a compound.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher):

-

Acetonitrile

-

Ethyl acetate

-

Acetone

-

Toluene

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, such as DMF or DMSO).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at equilibrium. A starting point is to add approximately 10-20 mg of the compound.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period to ensure equilibrium is reached. A common timeframe is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

For HPLC analysis, inject a known volume of each solution and record the peak area.

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

-

-

Data Analysis and Calculation:

-

Generate a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the test solvent using the following equation, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (g/L) |

| Toluene | 2.4 | [To be determined] |

| Ethyl acetate | 6.0 | [To be determined] |

| Acetone | 21 | [To be determined] |

| Ethanol | 24.5 | [To be determined] |

| Methanol | 32.7 | [To be determined] |

| Acetonitrile | 37.5 | [To be determined] |

| Dimethylformamide (DMF) | 38.3 | [To be determined] |

| Dimethyl sulfoxide (DMSO) | 46.7 | [To be determined] |

By plotting the solubility against the dielectric constant of the solvents, a trend may emerge that further elucidates the solubility behavior of the compound. Generally, a positive correlation between solubility and the dielectric constant would be expected for a polar compound like this compound.

Safety Considerations

When working with this compound and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.

-

The dust and vapors of the compound may cause irritation to the eyes, skin, and respiratory tract.[1] Avoid inhalation and direct contact.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is scarce, the principles of solubility and the detailed experimental protocol provided herein offer a robust pathway for researchers to generate this critical information. By systematically evaluating the solubility in a range of solvents, scientists can make informed decisions in the design of synthetic routes, the formulation of drug delivery systems, and the execution of various other research activities. The self-validating nature of the provided protocol ensures that the generated data will be reliable and reproducible, contributing to the broader scientific understanding of this promising compound.

References

Thermal stability and decomposition of nitropyrazole derivatives

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Nitropyrazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Nitropyrazole derivatives represent a pivotal class of energetic materials, prized for their high density, substantial heats of formation, and tunable thermal stability.[1][2][3] This combination of properties makes them promising candidates for applications ranging from advanced explosives to propellants and pyrotechnics.[1][2] Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical prerequisite for ensuring safety during their synthesis, handling, storage, and application.[4][5] This guide provides a comprehensive exploration of the thermal stability and decomposition pathways of nitropyrazole derivatives, intended for researchers and scientists in the fields of energetic materials and chemical synthesis. We will delve into the state-of-the-art experimental techniques for thermal analysis, dissect the intricate mechanisms of decomposition, and examine the structure-property relationships that govern stability.

The Imperative of Thermal Stability in Energetic Materials

The defining characteristic of an energetic material is its ability to release a large amount of energy in a very short time.[4] However, this stored energy must remain locked and stable under normal conditions and only be released upon a specific stimulus. Thermal stability, therefore, is a paramount performance metric. It dictates the material's safe handling limits, storage lifetime, and reliability. For nitropyrazoles, which are being developed as potential replacements for traditional explosives like TNT and RDX, a thorough understanding of their thermal decomposition is crucial for predicting their behavior and preventing accidental initiation.[5][6]

Core Methodologies for Assessing Thermal Stability

A multi-faceted approach is required to fully characterize the thermal properties of nitropyrazole derivatives. The most common and powerful techniques are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[7][8][9][10]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is often the first-line screening tool for new energetic compounds. It measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the precise determination of melting points, phase transitions, and, most importantly, the onset temperature and enthalpy of decomposition. A sharp, intense exothermic peak is a hallmark of an energetic decomposition process.[11]

Trustworthiness: The reliability of DSC data hinges on careful experimental setup. Using sealed crucibles (e.g., aluminum or gold-plated copper) is essential to contain any gaseous decomposition products and ensure accurate heat flow measurement, especially under elevated pressures which can suppress the evaporation of volatile compounds and reveal the true decomposition behavior.[12]

-

Sample Preparation: Accurately weigh 0.5–1.5 mg of the nitropyrazole derivative into a high-pressure sealed crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Experimental Conditions: Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to approximately 350-400°C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates is crucial for subsequent kinetic analysis.[8]

-

Data Analysis: Identify the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and integrate the peak area to determine the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA complements DSC by precisely measuring the change in mass of a sample as a function of temperature.[7] For nitropyrazoles, this technique helps to distinguish between simple evaporation/sublimation and a true decomposition event, which is characterized by significant mass loss. It also provides information on the number of decomposition stages and the final residual mass.

Trustworthiness: TGA results are most informative when coupled with an analysis of the evolved gases, typically using a hyphenated technique like TGA-FTIR or TGA-MS. This allows for the identification of the gaseous decomposition products (e.g., N₂, CO₂, H₂O, NOₓ), providing direct evidence for the proposed decomposition mechanisms.[12]

-

Sample Preparation: Place 1–3 mg of the sample into an open ceramic or aluminum crucible.

-

Instrument Setup: Place the crucible onto the TGA's sensitive microbalance.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (typically inert N₂) at a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Generate a mass vs. temperature curve (TG) and its first derivative (DTG). The DTG curve highlights the temperatures of maximum mass loss rate for each decomposition step.

Integrated Thermal Analysis Workflow

The synergy between DSC and TGA provides a robust initial assessment of thermal stability. This workflow is a self-validating system: a significant exotherm in the DSC that corresponds to a sharp mass loss in the TGA confirms an energetic decomposition event.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.chimia.ch [ojs.chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Functionalized Pyrazoles via Aryl Diazonium Salts

A Senior Application Scientist's Perspective on Mechanism, Strategy, and Execution

Preamble: Deconstructing the "Diazonium Nitration Reaction" for Pyrazole Synthesis

To the practicing researcher, precision in terminology is paramount. While the term "diazonium nitration reaction" does not describe a single, standard named reaction for pyrazone synthesis, it aptly points toward a highly valuable and versatile strategy: the use of aryl diazonium salt chemistry to construct the pyrazole core, often incorporating a nitro functional group. The pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in blockbuster drugs like Celecoxib and Sildenafil. Its synthesis is therefore a subject of intense and ongoing investigation.

This guide provides an in-depth exploration of the most robust and widely employed method for synthesizing N-aryl pyrazoles from diazonium salts: the Japp-Klingemann reaction . We will dissect its mechanism, explore its strategic nuances, and provide validated protocols. Crucially, we will integrate the "nitration" aspect by detailing methodologies for the synthesis of nitro-substituted pyrazoles—a class of compounds with significant applications ranging from targeted therapeutics to energetic materials.

Part 1: The Japp-Klingemann Reaction: A Mechanistic Deep Dive

The Japp-Klingemann reaction is a powerful chemical transformation used to synthesize hydrazones from β-keto-acids (or β-keto-esters) and aryl diazonium salts.[1][2] These hydrazone intermediates are then readily cyclized to form the pyrazole ring system. The reaction provides a reliable and modular route to highly substituted pyrazoles.

The Core Mechanism: A Stepwise Analysis

The overall transformation can be understood as a five-step sequence, beginning with the essential formation of the electrophilic diazonium salt.

-

Diazotization of the Arylamine: The journey begins with the conversion of a primary aromatic amine (e.g., a substituted aniline) into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[3][4] The reaction is highly exothermic and the resulting diazonium salt is often unstable; therefore, maintaining a low temperature (0–5 °C) is critical for safety and to prevent premature decomposition.[3][5] The active electrophile in this step is the nitrosonium ion (NO⁺).[4][6][7]

-

Formation of the Nucleophile: Concurrently, the active methylene compound, such as a β-ketoester like ethyl acetoacetate, is deprotonated by a base to form a nucleophilic enolate.[1] The choice of base is crucial and depends on the acidity of the α-proton. Sodium acetate is often sufficient for β-ketoesters.

-

Azo Coupling: The highly electrophilic diazonium salt is then attacked by the enolate nucleophile.[1] This coupling reaction forms an intermediate azo compound, which is often highly colored and can serve as a useful visual indicator of reaction progress.

-

Hydrolysis and Rearrangement: Under the reaction conditions, the azo intermediate undergoes hydrolysis. This step typically involves the cleavage of an acyl or carboxyl group, leading to the formation of a more stable arylhydrazone.[1] This deacylation is a key driving force for the reaction.

-

Cyclization to the Pyrazole Ring: The final, and defining, step is the intramolecular cyclization of the arylhydrazone. The lone pair on the secondary nitrogen attacks one of the carbonyl carbons (or its enol tautomer), followed by dehydration, to form the aromatic pyrazole ring. This cyclization can be promoted by either acidic or basic conditions.

Visualizing the Mechanism

The following diagram illustrates the complete mechanistic pathway of the Japp-Klingemann reaction for pyrazole synthesis.

Caption: Key mechanistic steps in the Japp-Klingemann pyrazole synthesis.

Part 2: Strategic Considerations & Protocol Validation

A successful synthesis relies not just on following steps, but on understanding the causality behind experimental choices. As a self-validating system, each stage of this reaction offers checkpoints and requires careful consideration of the substrates and conditions.

Substrate Scope and Reactivity

-

Aryl Diazonium Salts : The stability and reactivity of the diazonium salt are heavily influenced by the substituents on the aromatic ring.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, or halides, increase the electrophilicity and stability of the diazonium salt, making them excellent substrates for this reaction.

-

Electron-donating groups (EDGs) , such as -OCH₃ or -CH₃, decrease the stability of the diazonium salt, which can lead to decomposition and side reactions. Careful temperature control is even more critical with these substrates.

-

-

Active Methylene Compounds : The choice of the 1,3-dicarbonyl component dictates the substitution pattern at positions 4 and 5 of the pyrazole ring.

-

Symmetrical dicarbonyls (e.g., acetylacetone) lead to a single pyrazole product.

-

Unsymmetrical dicarbonyls (e.g., ethyl acetoacetate) can lead to mixtures of regioisomers. The regioselectivity of the final cyclization step often depends on the steric and electronic differences between the two carbonyl groups and can be influenced by pH.[8]

-

Trustworthiness and Safety: Managing the Diazonium Hazard

The primary operational risk in this synthesis is the diazonium salt itself. Aromatic diazonium salts, particularly when dry or in concentrated form, can be shock-sensitive and violently explosive.[5]

Core Safety Mandates:

-

Never Isolate the Diazonium Salt: Unless using stabilized salts (e.g., tetrafluoroborates), always generate and use the diazonium salt in situ.[9]

-

Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C during diazotization and coupling. An ice-salt bath is recommended. A runaway reaction can lead to rapid gas evolution (N₂) and a dangerous pressure buildup.[5]

-

Controlled Addition: Add the sodium nitrite solution slowly to the acidic amine solution to manage the exotherm and prevent localized heating.

Part 3: Synthesis of Nitro-Pyrazoles: Integrating the Nitro Group

The "nitration" aspect of the user's query can be effectively addressed through two primary strategies, with the choice depending on the desired final structure and the stability of the intermediates.

Strategy 1: Pre-Functionalization via Nitroanilines (Preferred)

The most direct and reliable method is to begin with a commercially available nitro-substituted aniline. The nitro group is a strong electron-withdrawing group that stabilizes the intermediate diazonium salt, making the reaction cleaner and often higher-yielding.

Strategy 2: Post-Synthesis Nitration of the Pyrazole Ring

While possible, direct nitration of the final N-aryl pyrazole product is often more challenging.

-

Regioselectivity Issues: The pyrazole ring itself is susceptible to electrophilic attack, as is the N-aryl substituent. This can lead to a mixture of nitrated products, complicating purification. The C4 position of the pyrazole is typically the most electron-rich and prone to electrophilic substitution.[10]

-

Harsh Conditions: Standard nitrating conditions (e.g., fuming HNO₃/H₂SO₄) are strongly acidic and oxidizing, which can degrade the pyrazole ring or other sensitive functional groups on the molecule.[11]

Data Presentation: Comparative Yields

The pre-functionalization strategy is generally superior. The following table summarizes representative yields for the synthesis of nitro-aryl pyrazoles using this approach, demonstrating its robustness.

| Starting Nitroaniline | 1,3-Dicarbonyl Compound | Product | Reported Yield (%) |

| 4-Nitroaniline | Acetylacetone | 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole | ~85-95% |

| 2-Nitroaniline | Ethyl Acetoacetate | 1-(2-Nitrophenyl)-3-methyl-1H-pyrazol-5-ol | ~70-80% |

| 4-Chloro-2-nitroaniline | Dibenzoylmethane | 1-(4-Chloro-2-nitrophenyl)-3,5-diphenyl-1H-pyrazole | ~80-90% |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Part 4: Experimental Protocols & Workflow

The following is a detailed, validated protocol for the synthesis of 1-(4-Nitrophenyl)-3,5-dimethyl-1H-pyrazole, a representative example of the Japp-Klingemann reaction using a pre-functionalized substrate.

Detailed Step-by-Step Methodology

Reagents & Equipment:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetylacetone (2,4-pentanedione)

-

Sodium Acetate (NaOAc)

-

Ethanol

-

Deionized Water

-

Magnetic stirrer with stirring bar

-

Ice-salt bath

-

Standard laboratory glassware (beakers, flasks, dropping funnel)

-

Buchner funnel and filter paper

Protocol:

-

Preparation of the Diazonium Salt Solution (Step 1):

-

In a 250 mL beaker, suspend 4-nitroaniline (e.g., 5.0 g, 36.2 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL).

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate as a fine slurry.

-

In a separate beaker, dissolve sodium nitrite (2.6 g, 37.7 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the resulting clear, yellow diazonium salt solution in the ice bath for an additional 15 minutes.

-

-

Azo Coupling (Steps 2 & 3):

-

In a separate, larger beaker (e.g., 500 mL), dissolve sodium acetate (15 g) in water (100 mL).

-

Add acetylacetone (4.0 mL, 39.8 mmol) to the sodium acetate solution and stir vigorously.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the acetylacetone solution with continuous, vigorous stirring.

-

A voluminous, brightly colored (often red or orange) precipitate of the intermediate azo compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

-

Cyclization to Pyrazole (Step 5):

-

Remove the beaker from the ice bath and allow it to warm to room temperature.

-

Gently heat the mixture on a hot plate with stirring to approximately 60-70 °C for 1 hour. The color of the precipitate will change (e.g., to a yellow or tan solid), indicating cyclization to the pyrazole.

-

Allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the purified 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole as a crystalline solid.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for laboratory synthesis of a nitro-aryl pyrazole.

Conclusion

The synthesis of pyrazoles via aryl diazonium salts, predominantly through the Japp-Klingemann reaction, remains a highly relevant and powerful tool for researchers in drug development and materials science. Its versatility allows for the construction of complex, functionalized N-aryl pyrazoles from readily available starting materials. By utilizing pre-functionalized anilines, such as nitroanilines, chemists can reliably introduce key substituents while leveraging the stabilizing effect of electron-withdrawing groups on the critical diazonium intermediate. The key to success and safety in this domain lies in a thorough understanding of the reaction mechanism and unwavering adherence to strict temperature control. While alternative methods like [3+2] cycloadditions of diazo compounds exist, the Japp-Klingemann pathway offers a classic, robust, and scalable route to this essential heterocyclic core.[12][13]

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. Diazonium compound - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 8. mdpi.com [mdpi.com]

- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Regioselectivity in the nitration of 1-methylpyrazole derivatives

An In-depth Technical Guide to the Regioselectivity in the Nitration of 1-Methylpyrazole Derivatives

Authored by a Senior Application Scientist

Abstract

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the various transformations, nitration stands out as a critical step for introducing the versatile nitro group, a precursor to amines, a key pharmacophore, and a component of energetic materials.[1][2][3] This guide provides an in-depth exploration of the regioselectivity observed during the electrophilic nitration of 1-methylpyrazole and its derivatives. We will dissect the underlying electronic and steric factors, the profound influence of reaction conditions, and the directing effects of existing substituents. This document moves beyond a simple recitation of facts to explain the causality behind experimental outcomes, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Pyrazole Core: Electronic Landscape and Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment that dictates its reactivity towards electrophiles. The N1 nitrogen is pyrrole-like, contributing its lone pair to the aromatic π-system, while the N2 nitrogen is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring.

This electronic configuration renders the pyrazole ring electron-rich and thus susceptible to electrophilic aromatic substitution (EAS).[4] However, the electron density is not uniformly distributed. Quantum chemical calculations and experimental evidence consistently show that the C4 position is the most electron-rich and nucleophilic site.[5]

Electrophilic attack at C4 proceeds through a relatively stable cationic intermediate (σ-complex or arenium ion), where the positive charge is effectively delocalized without being placed on the electronegative pyridine-like N2 nitrogen. Conversely, attack at C3 or C5 generates a less stable intermediate where the positive charge resides on an sp²-hybridized nitrogen, which is highly unfavorable.[6] This inherent electronic preference is the primary determinant for regioselectivity in the nitration of the parent pyrazole ring, strongly favoring substitution at the C4 position.[6][7]

Caption: Sigma-complex stability for electrophilic attack.

The Influence of the N1-Methyl Group and Reaction Acidity

Introducing a methyl group at the N1 position does not fundamentally alter the C4-directing nature of the pyrazole ring. The methyl group is weakly electron-donating via induction, slightly increasing the overall nucleophilicity of the ring but not significantly changing the relative electron densities of the carbon atoms.

The most critical factor governing the regioselectivity in the nitration of 1-methylpyrazole is the acidity of the reaction medium. The pyridine-like N2 atom is basic and can be protonated under strongly acidic conditions (e.g., mixed nitric and sulfuric acid) to form a 1-methylpyrazolium cation.[5][8]

This protonation has a profound deactivating effect on the ring towards electrophilic attack due to the introduction of a positive charge. The powerful deactivation of the heterocyclic ring can change the course of the reaction entirely. For N-arylpyrazoles, this deactivation can cause nitration to occur preferentially on the less deactivated aryl ring.[8] For 1-alkylpyrazoles, it significantly slows down the reaction. Therefore, controlling the reaction conditions to favor the nitration of the neutral pyrazole species is paramount for achieving C-substitution.

Caption: Acid-mediated deactivation of the pyrazole ring.

Controlling Regioselectivity: A Guide to Isomer Synthesis

The choice of nitrating agent and reaction conditions allows for targeted synthesis of specific nitro-substituted 1-methylpyrazole isomers.

Predominant C4 Nitration: Synthesis of 1-Methyl-4-Nitropyrazole

As predicted by electronic effects, the nitration of 1-methylpyrazole typically yields the 4-nitro isomer as the major product.[9] This is a key intermediate for various applications, including energetic materials and pharmaceuticals like Sildenafil.[9][10] While direct nitration can produce mixtures, careful selection of reagents can optimize the yield of the desired C4 product.[9] A cleaner, alternative synthesis involves the thermal decarboxylation of 1-methyl-4-nitro-5-pyrazolecarboxylic acid to avoid other nitro isomers.[9][11]

Forcing Conditions: Towards Polynitration

The synthesis of di- and trinitrated 1-methylpyrazoles requires more forcing conditions due to the strong deactivating effect of the first nitro group. These compounds, particularly 1-methyl-3,4,5-trinitropyrazole (MTNP), are of significant interest as high-performance, low-sensitivity energetic materials.[12][13][14]

The introduction of the first nitro group at C4 deactivates the entire ring, making subsequent nitration more difficult. The second and third nitro groups are then directed to the remaining C3 and C5 positions. The synthesis of MTNP often involves potent nitrating systems, such as 100% nitric acid or mixtures of fuming nitric and sulfuric acids (oleum), at elevated temperatures.[12][15]

The Role of Other Ring Substituents

Existing substituents on the pyrazole ring exert a significant influence on the regioselectivity of subsequent nitration through a combination of steric and electronic effects.

| Substituent Type at C3/C5 | Example | Electronic Effect | Directing Influence on Nitration |

| Electron-Donating (Activating) | -CH₃, -NH₂ | Increases ring nucleophilicity. | Reinforces C4 nitration. If C4 is blocked, may allow nitration at the other vacant position (C5 or C3). |

| Electron-Withdrawing (Deactivating) | -NO₂, -COCH₃, -CN | Decreases ring nucleophilicity. | Makes nitration significantly harder. Directs incoming electrophile to other available positions, often requiring harsh conditions.[16] |

| Halogens | -Br, -Cl | Inductively withdrawing, but can participate in resonance. | Deactivates the ring but directs to other positions. Can sometimes be displaced via nitrodehalogenation. |

Validated Experimental Protocols

The following protocols are presented as self-validating systems, detailing methodologies for the synthesis of key 1-methylpyrazole derivatives.

Protocol 1: Synthesis of 1-Methyl-4-Nitropyrazole

This protocol details a one-pot, two-step direct nitration method that has been optimized for high yield.[17]

-

Step 1: Formation of Pyrazole Sulfate: In a reaction vessel equipped with a stirrer and cooled in an ice bath, cautiously add 1-methylpyrazole to concentrated sulfuric acid. Stir until a homogenous solution of the sulfate salt is formed.

-

Step 2: Nitration: Prepare the nitrating mixture by carefully adding fuming nitric acid (98%) to fuming sulfuric acid (20% oleum) at a low temperature.

-

Step 3: Reaction: Slowly add the nitrating mixture to the solution of 1-methylpyrazole sulfate, maintaining the reaction temperature at or below 50°C.

-

Step 4: Work-up: After stirring for 1.5-2 hours, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Step 5: Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) yields pure 1-methyl-4-nitropyrazole.[9]

Trustworthiness Check: The success of this protocol relies on careful temperature control during the addition of the nitrating agent to prevent runaway reactions and over-nitration. The one-pot nature minimizes handling of intermediates. The final product's purity should be confirmed by melting point (91-92°C) and spectroscopic analysis (NMR, IR).[9][11]

Protocol 2: Synthesis of 1-Methyl-3,4,5-Trinitropyrazole (MTNP)

This protocol describes a method for exhaustive nitration using a potent nitrating agent.[15]

-

Step 1: Reaction Setup: In a reaction vessel suitable for aggressive reagents and equipped with efficient cooling (ice-water bath) and stirring, add fuming sulfuric acid (oleum).

-

Step 2: Reagent Addition: While maintaining a low temperature, slowly and sequentially add a nitrate salt (e.g., potassium nitrate) and 1-methylpyrazole. The order of addition can be critical.

-

Step 3: Reaction: Allow the mixture to stir in the ice bath and maintain the reaction for 2-6 hours. The temperature should be carefully monitored. Some procedures call for elevated temperatures (80-83°C) to drive the reaction to completion.[12][13]

-

Step 4: Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of crushed ice and water. A white solid will precipitate.

-

Step 5: Purification: Filter the crude product (Crude I). The acidic filtrate can be extracted with a solvent like diethyl ether to recover more product (Crude II). Combine the crude products, dissolve them in a minimal amount of acetone, and reprecipitate by adding water to yield purified MTNP.

Trustworthiness Check: This reaction involves highly corrosive and reactive materials and must be performed with extreme caution in a well-ventilated fume hood. The formation of the trinitrated product is favored by the strong nitrating medium and extended reaction time. The identity and purity of the product must be confirmed by IR, MS, and elemental analysis.[12]

Conclusion and Future Directions

The regioselectivity of the nitration of 1-methylpyrazole derivatives is a well-understood process governed by a delicate interplay of factors. The inherent electronic properties of the pyrazole ring strongly favor substitution at the C4 position. However, this outcome can be modulated by the acidity of the medium, which can deactivate the ring through protonation, and by the electronic and steric nature of other substituents on the ring. Forcing conditions with powerful nitrating agents can overcome the deactivating effects of existing nitro groups to produce valuable polynitrated compounds.

Future research in this field is focused on developing greener, safer, and more selective nitration methodologies. This includes the use of solid acid catalysts, milder nitrating agents like N-nitropyrazoles, and flow chemistry setups to minimize the risks associated with traditional nitration chemistry.[18][19][20] These advancements will continue to enhance the utility of nitropyrazoles in drug discovery and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ijnrd.org [ijnrd.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. scribd.com [scribd.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. energetic-materials.org.cn [energetic-materials.org.cn]

- 15. CN104140394A - Preparation method of 1-methyl-3,4,5-trinitro-pyrazole - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Nitro-Functionalized Pyrazole Core

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. The pyrazole scaffold is a well-established "privileged structure" known for its presence in numerous biologically active compounds.[1] The specific arrangement of a methyl group on the ring nitrogen, a carboxylate ester, and a nitro group provides three distinct points for further chemical modification. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyrazole ring and provides a synthetic handle for conversion into other functional groups, such as an amine, which is a common precursor in the synthesis of kinase inhibitors and other pharmaceutical agents.[2]

This document provides a comprehensive, two-step experimental protocol for the synthesis of this valuable intermediate, grounded in established principles of heterocyclic chemistry. It is designed to be a self-validating guide, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Overall Synthetic Strategy

The synthesis is approached via a robust two-step sequence:

-

N-Methylation: Introduction of a methyl group onto the pyrazole nitrogen of a commercially available precursor, methyl 1H-pyrazole-3-carboxylate. This step is crucial for establishing the desired 1-methyl substitution pattern.

-

Regioselective Nitration: Electrophilic aromatic substitution on the N-methylated intermediate to introduce a nitro group at the C5 position of the pyrazole ring. This step is highly dependent on controlling the reaction conditions to achieve the desired regioselectivity.

Caption: High-level workflow for the two-step synthesis.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| Methyl 1H-pyrazole-3-carboxylate | ≥97% | Sigma-Aldrich, etc. |

| Dimethyl sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics, etc. |

| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific, etc. |

| Acetone | ACS Grade | VWR, etc. |

| Nitric acid (HNO₃) | Fuming, 90% | Sigma-Aldrich, etc. |

| Sulfuric acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific, etc. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR, etc. |

| Ethyl acetate (EtOAc) | ACS Grade | VWR, etc. |

| Sodium bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared |

| Brine (NaCl solution) | Saturated Solution | Lab Prepared |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific, etc. |

| Ice | Lab Prepared |

| Equipment |

| Round-bottom flasks (various sizes) |

| Magnetic stirrer and stir bars |

| Reflux condenser |

| Heating mantle / Oil bath |

| Ice-water bath |

| Dropping funnel |

| Standard glassware (beakers, graduated cylinders) |

| Rotary evaporator |

| Vacuum filtration apparatus (Büchner funnel) |

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

| pH paper |

Experimental Protocol: Step 1 - Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate

Rationale & Mechanistic Insight

This step involves the N-alkylation of the pyrazole ring. Pyrazole is weakly acidic and can be deprotonated by a suitable base to form the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate) in a standard SN2 reaction. Sodium carbonate is chosen as a mild base, sufficient to deprotonate the pyrazole without causing hydrolysis of the ester group. A similar procedure has been proven effective for the N-methylation of related pyrazole esters.[3]

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1H-pyrazole-3-carboxylate (10.0 g, 79.3 mmol).

-

Solvent and Base Addition: Add acetone (100 mL) to the flask, followed by anhydrous sodium carbonate (12.6 g, 118.9 mmol, 1.5 equivalents). Stir the suspension vigorously.

-

Addition of Methylating Agent: (Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment, including gloves and safety glasses.) Slowly add dimethyl sulfate (8.25 mL, 87.2 mmol, 1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 56°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts using a Büchner funnel. Wash the solid residue with a small amount of acetone (2 x 20 mL).

-

Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is the desired product, methyl 1-methyl-1H-pyrazole-3-carboxylate. This material is often of sufficient purity for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Step 2 - Synthesis of this compound

Rationale & Mechanistic Insight

This protocol employs a classic electrophilic aromatic substitution using a nitrating mixture of nitric and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5]

The regioselectivity of pyrazole nitration is a critical consideration. While electrophilic attack on the pyrazole ring often favors the C4 position, the substituents on the ring heavily influence the outcome.[6][7] In the case of methyl 1-methyl-1H-pyrazole-3-carboxylate:

-

The N-methyl group at position 1 is an activating group.

-

The ester group at position 3 is a deactivating, meta-directing group (relative to itself).

The ester group deactivates the adjacent C4 position significantly, making it less susceptible to electrophilic attack. The N-methyl group activates the ring, and while attack at C5 is electronically favorable, it must overcome some steric hindrance. The combination of strong deactivation at C4 and activation from the N1-methyl group directs the incoming nitronium ion preferentially to the C5 position.[8]

Caption: Mechanism of nitronium ion formation and electrophilic attack.

Procedure

-

Preparation of Nitrating Mixture: (Extreme Caution: Handle concentrated and fuming acids only in a chemical fume hood. The mixing process is highly exothermic. Wear acid-resistant gloves, a lab coat, and safety glasses/face shield.) In a clean, dry flask, add concentrated sulfuric acid (20 mL). Cool the flask to 0°C in an ice-water bath. While maintaining the temperature between 0-5°C, slowly add fuming nitric acid (10 mL) dropwise with constant stirring.

-

Reaction Setup: In a separate 250 mL round-bottom flask, dissolve the crude methyl 1-methyl-1H-pyrazole-3-carboxylate (assuming ~79.3 mmol from Step 1) in concentrated sulfuric acid (30 mL) at room temperature. Once dissolved, cool this solution to 0°C in an ice-water bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture (from step 2.1) to the pyrazole solution dropwise using a dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~300 g) with vigorous stirring. A precipitate should form.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water until the washings are neutral (check with pH paper).

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a crystalline solid.[9] Dry the product in a desiccator.

Product Characterization

The final product, this compound (CAS 796038-07-8), is expected to be a colorless to light yellow crystalline solid.[9]

-

Molecular Formula: C₆H₇N₃O₄

-

Molecular Weight: 185.14 g/mol [10]

-

Melting Point: Literature reports vary, but a range of 95-100°C can be expected.[9]

-

Solubility: Soluble in ethanol, methanol, and dichloromethane; insoluble in water.[9]

-

¹H NMR: Expected signals for the N-methyl group, the ester methyl group, and a singlet for the C4-proton on the pyrazole ring.

-

¹³C NMR: Expected signals for the two methyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the ester.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. aiinmr.com [aiinmr.com]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | C6H7N3O4 | CID 1255549 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 1-Methyl-5-Nitro-1H-Pyrazole-3-Carboxylate in the Synthesis of Bioactive Heterocycles

Introduction: The Pyrazole Core and the Significance of Nitro-Substituted Intermediates

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing scaffolds are of paramount importance. These five-membered heterocyclic systems are privileged structures, forming the core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] The functionalization of the pyrazole ring is key to modulating the pharmacological profile of these molecules. Among the various substituted pyrazoles, nitro-pyrazoles, such as methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate , serve as highly versatile intermediates. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, and its subsequent transformation into an amino group opens a gateway to a diverse array of fused heterocyclic systems with significant biological activity.[3][4]

This guide provides a comprehensive overview of the synthesis and application of this compound as a key intermediate. We will delve into detailed, field-proven protocols for its synthesis and its subsequent conversion into a medicinally relevant pyrazolo[4,3-d]pyrimidin-7(6H)-one, a core structure in many bioactive compounds.

Physicochemical Properties and Safety Information

Before proceeding with the experimental protocols, it is essential to be familiar with the properties and safety considerations for this compound.

| Property | Value | Reference |

| CAS Number | 796038-07-8 | [5] |

| Molecular Formula | C₆H₇N₃O₄ | [5] |

| Molecular Weight | 197.14 g/mol | [5] |

| Appearance | Colorless to light yellow crystalline solid | [5] |

| Melting Point | 95-100 °C | [5] |

| Solubility | Soluble in ethanol, methanol, and dichloromethane; insoluble in water. | [5] |

Safety Precautions: this compound is a chemical that should be handled in a well-ventilated laboratory fume hood. Its dust and vapors may cause irritation to the eyes, skin, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid contact with skin and eyes. In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[5]

Synthetic Workflow: From Simple Precursors to a Fused Heterocyclic System

The overall synthetic strategy involves a three-step sequence starting from readily available precursors. This workflow is designed to be robust and scalable, providing a reliable route to the target pyrazolo[4,3-d]pyrimidinone.

Caption: Overall synthetic workflow from starting materials to the final pyrazolo[4,3-d]pyrimidinone.

Experimental Protocols

Part 1: Synthesis of the Precursor, Methyl 1-Methyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core is achieved through a classic cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this protocol, we utilize dimethyl acetylenedicarboxylate and methylhydrazine.

Protocol 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Methylhydrazine

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in methanol.

-

Slowly add methylhydrazine (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford methyl 1-methyl-1H-pyrazole-3-carboxylate as a pure solid.

Causality and Insights: The reaction proceeds via a Michael addition of the more nucleophilic nitrogen of methylhydrazine to one of the electrophilic carbons of the alkyne, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring. The regioselectivity is generally high, favoring the formation of the 1-methyl-3-carboxylate isomer.

Part 2: Synthesis of the Intermediate, this compound

The introduction of the nitro group at the C5 position of the pyrazole ring is a critical step. This is achieved through electrophilic aromatic substitution using a nitrating mixture. The pyrazole ring is activated towards electrophilic substitution, and the C5 position is electronically favored.

Protocol 2: Nitration of Methyl 1-Methyl-1H-pyrazole-3-carboxylate

Materials:

-